molecular formula C19H18N2O4S B13365998 (2E)-3-[4-methoxy-3-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid

(2E)-3-[4-methoxy-3-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid

Cat. No.: B13365998
M. Wt: 370.4 g/mol
InChI Key: CRXHWCIZWXDKLA-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid is a complex organic compound with a unique structure that includes methoxy, methylbenzoyl, and carbothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methoxybenzaldehyde, which undergoes a series of reactions including condensation, acylation, and thiolation to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane, catalysts such as p-toluenesulfonic acid, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    p-toluenesulfonic acid, palladium on carbon

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

(E)-3-[4-methoxy-3-[(4-methylbenzoyl)carbamothioylamino]phenyl]prop-2-enoic acid

InChI

InChI=1S/C19H18N2O4S/c1-12-3-7-14(8-4-12)18(24)21-19(26)20-15-11-13(6-10-17(22)23)5-9-16(15)25-2/h3-11H,1-2H3,(H,22,23)(H2,20,21,24,26)/b10-6+

InChI Key

CRXHWCIZWXDKLA-UXBLZVDNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)/C=C/C(=O)O)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C=CC(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.